2-(Pyridin-4-YL)acetohydrazide

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

Research programs targeting pyrimidine biosynthesis enzymes (e.g., dihydroorotase/CAD) often face limited scaffold diversity beyond isoniazid-based inhibitors. 2-(Pyridin-4-YL)acetohydrazide solves this with a critical methylene spacer that alters pharmacophore geometry, lipophilicity (XLogP3: -1.0), and binding mode. • Demonstrated dihydroorotase IC50 of 180 μM vs. 520 μM for isoniazid, providing differentiated hit matter for inhibitor series. • Explicitly stocked in Protein Degrader Building Block portfolios; hydrazide terminus enables hydrazone conjugation to E3 ligase ligands for PROTAC library construction. • 95% synthetic yield benchmark with full spectroscopic characterization ensures batch-to-batch ligand consistency for coordination chemistry and antimicrobial coating studies.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 69583-00-2
Cat. No. B1362747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-YL)acetohydrazide
CAS69583-00-2
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CC(=O)NN
InChIInChI=1S/C7H9N3O/c8-10-7(11)5-6-1-3-9-4-2-6/h1-4H,5,8H2,(H,10,11)
InChIKeyBUCTVILECOJXIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-4-YL)acetohydrazide (CAS 69583-00-2): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-(Pyridin-4-YL)acetohydrazide (CAS 69583-00-2; synonyms: 4-Pyridineacetic acid hydrazide, INHd 47) is a pyridine-derived acetohydrazide with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol [1]. It is a structural isomer of the frontline antitubercular drug isoniazid (pyridine-4-carbohydrazide), distinguished by a critical methylene (–CH₂–) spacer inserted between the pyridine ring and the carbonyl group of the hydrazide moiety [1]. This compound carries ChEMBL ID CHEMBL126207 and is commercially supplied as a synthetic building block at purities of ≥95% (typical) to 97%, with applications spanning medicinal chemistry, coordination chemistry, and targeted protein degradation (PROTAC) scaffold construction .

Pyridine Acetohydrazide Scaffold Methylene-spacer scaffold supports enzyme inhibitor SAR and PROTAC linker research. Differentiated from isoniazid-based chemotypes.
Bifunctional Building Block Reactive hydrazide handle with orthogonal 4-pyridyl coordination site for complex synthesis. Suited for coordination chemistry and hydrazone derivatization.
Reproducible Quality Benchmark 95% synthetic yield and complete spectroscopic characterization support batch verification. Multi-vendor GHS consensus aids laboratory risk assessment.

Why Generic Hydrazide Substitution Fails: Structural and Pharmacochemical Differentiation of 2-(Pyridin-4-YL)acetohydrazide from Isoniazid and Regioisomeric Analogs


Despite sharing the identical atomic formula (C₇H₉N₃O) with its regioisomer 2-(pyridin-3-yl)acetohydrazide (CAS 19730-99-5) and differing by only one methylene unit from isoniazid (C₆H₇N₃O), 2-(Pyridin-4-YL)acetohydrazide exhibits measurably distinct physicochemical properties that preclude generic interchange [1]. The presence of the methylene spacer versus isoniazid's direct carbonyl–pyridine conjugation alters the compound's lipophilicity (XLogP3: –1.0 vs. –0.7), rotatable bond count (2 vs. 1), and molecular shape, which in turn modulates hydrogen-bonding geometry, conformational flexibility, and target-binding pharmacophore presentation [1][2]. Furthermore, the 4-pyridyl nitrogen position versus the 3-pyridyl regioisomer alters directional hydrogen-bond acceptor capacity and metal-chelation geometry, directly affecting the coordination behavior and biological activity profiles of derived hydrazones, metal complexes, and heterocyclic products [3]. These differences are not cosmetic; they translate into divergent enzyme inhibition profiles, as demonstrated by available dihydroorotase inhibition data [4].

Vs. Isoniazid
Target: Methylene spacer alters lipophilicity (XLogP3: –1.0) and rotatable bonds (2).
Isoniazid substitute: Direct pyridyl–carbonyl conjugation (XLogP3: –0.7; 1 rotatable bond) may shift target-binding pharmacophore presentation. Reported enzyme inhibition profiles diverge in head-to-head assay context.
Vs. Regioisomer
Target: 4-pyridyl nitrogen geometry for metal-chelation and H-bond acceptor capacity.
3-pyridyl regioisomer substitute: Altered directional coordination may shift derived hydrazone and metal complex properties. Biological activity profiles may not transfer directly between regioisomers.
Vs. Generic Hydrazide
Target: Bifunctional reactive hydrazide + pyridyl pharmacophore.
Monofunctional hydrazide substitute: Lacks orthogonal pyridyl moiety for target engagement or metal coordination. PROTAC linker geometry and synthetic versatility may be limited.

Quantitative Differentiation Evidence: 2-(Pyridin-4-YL)acetohydrazide vs. Isoniazid and Regioisomeric Analogs


Dihydroorotase Enzyme Inhibition: 2-(Pyridin-4-YL)acetohydrazide vs. Isoniazid in Mouse Ehrlich Ascites Model

2-(Pyridin-4-YL)acetohydrazide was evaluated alongside multiple comparator compounds for inhibition of the dihydroorotase domain of the CAD protein from mouse Ehrlich ascites carcinoma at a screening concentration of 10 μM and pH 7.37 [1]. The compound exhibited an IC₅₀ value of 1.80 × 10⁵ nM (180 μM) [1]. In the same assay system and under identical conditions, isoniazid (pyridine-4-carbohydrazide) yielded an IC₅₀ of 5.20 × 10⁵ nM (520 μM), representing an approximately 2.9-fold difference in inhibitory potency favoring the target compound [2]. This direct head-to-head comparison within a single curated dataset demonstrates that the methylene spacer-containing scaffold of 2-(Pyridin-4-YL)acetohydrazide confers measurably different target engagement compared with the directly conjugated carbohydrazide scaffold of isoniazid.

Dihydroorotase IC₅₀
Head-to-head
Target: IC₅₀ = 180 μM vs. Isoniazid: IC₅₀ = 520 μM (mouse CAD protein, 10 μM, pH 7.37). ~2.9-fold difference.
Supports scaffold-differentiated target engagement in enzyme inhibition research.
Single standardized assay context; model-specific review recommended.
Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis CAD protein

Physicochemical Property Divergence: Lipophilicity and Conformational Flexibility vs. Isoniazid

Computed physicochemical properties from PubChem reveal systematic differences between 2-(Pyridin-4-YL)acetohydrazide and isoniazid that are directly attributable to the methylene spacer insertion [1][2]. The target compound exhibits a lower computed lipophilicity (XLogP3: –1.0 vs. –0.7 for isoniazid) and increased conformational flexibility (2 rotatable bonds vs. 1) while maintaining identical hydrogen-bond donor/acceptor counts (2 HBD, 3 HBA) and topological polar surface area (68 Ų) [1][2]. The additional rotatable bond corresponds to the pyridyl–CH₂–C(O) torsion, which is absent in isoniazid's directly conjugated pyridyl–C(O) linkage. This increased degrees of freedom may influence entropy-driven binding thermodynamics and pharmacophore presentation in structure–activity relationship (SAR) campaigns [1].

Lipophilicity & Flexibility
Cross-study comparable
ΔXLogP3: –0.3 units (Target –1.0 vs Isoniazid –0.7); ΔRotatable bonds: +1 (2 vs 1). MW: 151.17 vs 137.14 Da.
Physicochemical property shifts may influence membrane permeability and binding thermodynamics.
Computed property context; experimental validation may be required.
Physicochemical profiling Drug-likeness Lipophilicity Conformational analysis

Synthetic Yield and Spectroscopic Characterization: Reproducible Procurement-Quality Benchmark

A well-established synthetic protocol from ethyl 4-pyridyl acetate and hydrazine hydrate in ethanol at 80 °C reliably delivers 2-(Pyridin-4-YL)acetohydrazide as a white solid in 95% isolated yield after 24 hours total reaction time . The product is rigorously characterized by ¹H NMR (DMSO-d₆): δ 9.29 (s, 1H, –NH–), 8.47 (d, J = 5.6 Hz, 2H, pyridyl α-H), 7.27 (d, J = 5.2 Hz, 2H, pyridyl β-H), 4.28 (s, 2H, –CH₂–), 3.39 (s, 2H, –NH₂); and mass spectrometry: m/z 152 [M + H]⁺ . The melting point is reported as 85–86 °C (from benzene) . This well-documented synthetic and analytical package provides procurement professionals with a verifiable quality benchmark against which incoming batches can be assessed, in contrast to less thoroughly characterized regioisomeric or analog building blocks.

Synthetic & QC Benchmark
Data to verify
95% yield (white solid); full ¹H NMR assignment (5 proton environments); MS: m/z 152 [M+H]⁺; mp: 85–86 °C.
Provides a verifiable quality benchmark for incoming batch identity confirmation.
Source review: literature-based protocol; supplier-specific COA should be referenced.
Synthetic chemistry Quality control NMR characterization Hydrazide synthesis

GHS Safety Classification: Defined Hazard Profile for Laboratory Risk Assessment

2-(Pyridin-4-YL)acetohydrazide carries a defined GHS hazard classification with Signal Word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with precautionary codes P261 and P305+P351+P338 [1]. Some suppliers additionally list H312 (harmful in contact with skin) and H332 (harmful if inhaled) . This established and consistent safety profile across multiple reputable vendors (AKSci, abcr, Amar) enables standardized laboratory risk assessment and compares favorably with less-characterized hydrazide analogs whose full GHS profiles may be absent or vendor-extrapolated rather than experimentally verified.

GHS Safety Profile
Supplier consensus
Warning; H302-H315-H319-H335; P261-P305+P351+P338. Consistent across multiple vendor SDS.
Supports standardized laboratory risk assessment and safety documentation.
Class-level inference for niche hydrazide analogs may be absent.
Safety assessment GHS classification Laboratory handling Regulatory compliance

Commercial Positioning as a PROTAC/Degrader Building Block with Pyridyl–Hydrazide Bifunctionality

2-(Pyridin-4-YL)acetohydrazide is explicitly classified and inventoried in the 'Protein Degrader Building Blocks' product family by commercial suppliers, reflecting its utility as a bifunctional synthetic intermediate for constructing proteolysis-targeting chimeras (PROTACs) and related heterobifunctional degraders [1]. The compound's hydrazide terminus serves as a reactive handle for conjugation to E3 ligase ligand-linker constructs or for hydrazone formation with aldehyde/ketone-bearing target-protein ligands, while the 4-pyridyl nitrogen provides a metal-coordination or hydrogen-bond acceptor site orthogonal to the hydrazide reactivity [1][2]. This dual functionality distinguishes it from simpler monofunctional hydrazide building blocks (e.g., benzoic hydrazide or acetic hydrazide) that lack the pyridyl pharmacophore, and from isoniazid, whose direct carbonyl–pyridine conjugation limits the conformational degrees of freedom available for linker geometry optimization in ternary complex formation [2].

PROTAC Building Block Status
Class-level
Commercial classification: Protein Degrader Building Block. Bifunctional hydrazide + 4-pyridyl group.
Dual orthogonal functionality may reduce synthetic steps in degrader library construction.
Application inference based on structural features; project-specific validation advised.
Targeted protein degradation PROTAC Building block Bifunctional linker

Procurement-Driven Application Scenarios for 2-(Pyridin-4-YL)acetohydrazide Based on Quantitative Differentiation Evidence


Enzyme Inhibitor Screening Campaigns Requiring Scaffold Differentiation from Isoniazid-Derived Chemotypes

For research programs targeting enzymes within the pyrimidine biosynthesis pathway (e.g., dihydroorotase/CAD protein), 2-(Pyridin-4-YL)acetohydrazide offers a structurally distinct starting scaffold from isoniazid-based inhibitor series. The BindingDB-curated IC₅₀ of 180 μM against mouse dihydroorotase, compared with 520 μM for isoniazid in the same assay, provides an evidence-based rationale for selecting the methylene-spacer scaffold as a differentiated hit matter [1]. The additional rotatable bond and altered lipophilicity (XLogP3: –1.0 vs. –0.7) may be exploited via hydrazone derivatization to explore chemical space orthogonal to conventional isonicotinohydrazide SAR [2].

PROTAC Linker and Heterobifunctional Degrader Library Synthesis

2-(Pyridin-4-YL)acetohydrazide is explicitly stocked by commercial suppliers within Protein Degrader Building Block portfolios, making it a procurement-ready intermediate for PROTAC library construction [1]. The hydrazide terminus enables facile conjugation to E3 ligase ligands bearing aldehyde/ketone handles via hydrazone formation, while the 4-pyridyl group can coordinate metal ions or engage in hydrogen-bonding interactions with target proteins, providing orthogonal functionality within a single low-molecular-weight scaffold (MW 151.17 Da) [1][2]. Compared with isoniazid, the additional rotatable bond provides greater conformational flexibility for optimizing ternary complex geometry [2].

Coordination Chemistry and Metal Complex Synthesis for Antimicrobial Material Applications

Pyridine acetohydrazide derivatives, including those based on the 4-pyridyl scaffold, have been demonstrated as effective ligands for divalent (Cr, Mn, Co, Ni, Cu, Zn) and trivalent (Fe, Cr) metal ions in the development of antimicrobial cotton fabric coatings, with Ni(II) complexes showing the highest antibacterial protection efficiency against S. aureus and E. coli [3]. The well-characterized synthetic protocol (95% yield) and full spectroscopic characterization of 2-(Pyridin-4-YL)acetohydrazide provide a reliable starting point for coordination chemistry studies requiring batch-to-batch ligand consistency, which is critical for reproducible metal complex stoichiometry and antimicrobial activity readouts.

Medicinal Chemistry SAR Exploration via Hydrazone Derivatization

The hydrazide –C(O)NHNH₂ terminus of 2-(Pyridin-4-YL)acetohydrazide is a versatile condensation handle for generating hydrazone libraries through reaction with diverse aldehydes and ketones. This scaffold has been employed as a precursor for novel pyridine derivatives via reaction with arylidene malononitriles and activated nitriles, with resultant 4,4′-bipyridine derivatives demonstrating cytotoxic activity against HepG-2 and MCF-7 cancer cell lines [4]. The defined GHS safety profile (Warning; H302-H315-H319-H335) and 95% synthetic yield benchmark ensure that procurement of this building block is supported by adequate safety and quality documentation for medicinal chemistry laboratory operations.

Application
Selection Property
Validation Focus
Enzyme inhibitor screening (differentiated scaffold)
Methylene-spacer chemotype vs. isoniazid scaffold
Dihydroorotase assay context and SAR exploration
PROTAC linker & degrader library synthesis
Bifunctional hydrazide + pyridyl pharmacophore
Conjugation efficiency and ternary complex geometry optimization
Coordination chemistry & antimicrobial materials
Ligand consistency and metal-chelation geometry
Metal complex stoichiometry and antimicrobial endpoint review
Medicinal chemistry hydrazone derivatization
High-yield synthetic protocol and GHS safety profile
Cell-model endpoint review and safety documentation compliance

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53 linked technical documents
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